molecular formula C13H28O4 B028418 Butan-1-ol;ethane-1,2-diol;propane-1,2-diol CAS No. 9038-95-3

Butan-1-ol;ethane-1,2-diol;propane-1,2-diol

Cat. No.: B028418
CAS No.: 9038-95-3
M. Wt: 212.28 g/mol
InChI Key: QMNOIORHZMRPLS-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

butan-1-ol;ethane-1,2-diol;propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O.C3H8O2.C2H6O2/c1-2-3-4-5;1-3(5)2-4;3-1-2-4/h5H,2-4H2,1H3;3-5H,2H2,1H3;3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNOIORHZMRPLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCO.CC(CO)O.C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Clear blue liquid; [BORIDE MSDS]
Record name Oxirane, 2-methyl-, polymer with oxirane, monobutyl ether
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Record name Oxirane, methyl, polymer and oxirane, butyl ether
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CAS No.

9038-95-3, 68551-14-4
Record name Oxirane, 2-methyl-, polymer with oxirane, monobutyl ether
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Record name Alcohols, C11-15-secondary, ethoxylated propoxylated
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Preparation Methods

Hydroformylation (Oxo Process)

The dominant industrial method involves hydroformylation of propene to form n-butyraldehyde, followed by hydrogenation. Propene reacts with syngas (CO + H₂) over cobalt or rhodium catalysts at 80–150°C and 20–50 bar:

CH3CH=CH2+CO+H2CH3CH2CH2CHO(hydroformylation)\text{CH}3\text{CH}=\text{CH}2 + \text{CO} + \text{H}2 \rightarrow \text{CH}3\text{CH}2\text{CH}2\text{CHO} \quad \text{(hydroformylation)}
CH3CH2CH2CHO+H2CH3CH2CH2CH2OH(hydrogenation)\text{CH}3\text{CH}2\text{CH}2\text{CHO} + \text{H}2 \rightarrow \text{CH}3\text{CH}2\text{CH}2\text{CH}2\text{OH} \quad \text{(hydrogenation)}

Rhodium-based catalysts (e.g., Rh(acac)(CO)₂) enhance selectivity toward n-butyraldehyde (>90%). Post-reaction purification via distillation yields 99.5% pure Butan-1-ol.

Reppe Reaction

Alternative synthesis employs propylene, carbon monoxide, and water under high pressure (100–200 bar) and temperature (100–150°C) with iron or nickel catalysts:

CH3CH=CH2+H2O+2COCH3CH2CH2CH2OH+CO2\text{CH}3\text{CH}=\text{CH}2 + \text{H}2\text{O} + 2\text{CO} \rightarrow \text{CH}3\text{CH}2\text{CH}2\text{CH}2\text{OH} + \text{CO}2

This method produces fewer byproducts but requires stringent pressure control, limiting its adoption compared to the oxo process.

Fermentation

Biotechnological production uses Clostridium acetobutylicum to ferment sugars into acetone, butanol, and ethanol (ABE fermentation). Recent strains engineered via metabolic pathways achieve butanol titers of 15–20 g/L. Challenges include low yield (~25%) and product inhibition, necessitating advanced separation techniques like gas stripping.

Furan Hydrogenation

Emerging methods hydrogenate furfural (derived from biomass) over Pd or Pt catalysts at 200–250°C and 50–100 bar:

C5H4O2+3H2C4H9OH+H2O\text{C}5\text{H}4\text{O}2 + 3\text{H}2 \rightarrow \text{C}4\text{H}9\text{OH} + \text{H}_2\text{O}

This route aligns with green chemistry principles but faces scalability hurdles due to catalyst deactivation.

Table 1: Comparative Analysis of Butan-1-ol Synthesis Methods

MethodReactantsCatalystConditionsYield (%)
HydroformylationPropene, CO, H₂Rh/Co80–150°C, 20–50 bar85–90
Reppe ReactionPropylene, CO, H₂OFe/Ni100–150°C, 100–200 bar75–80
FermentationGlucoseC. acetobutylicum37°C, anaerobic20–25
Furan HydrogenationFurfural, H₂Pd/Pt200–250°C, 50–100 bar60–70

Ethane-1,2-diol (Ethylene Glycol) Preparation Methods

Ethylene glycol, vital for antifreeze and polyester production, is primarily synthesized via ethylene oxide (EO) hydrolysis.

Ethylene Oxide Hydrolysis

EO, produced by ethylene oxidation over silver catalysts (5–15 bar, 200–300°C), undergoes acid-catalyzed hydration:

C2H4O+H2OC2H6O2(ΔH=92kJ/mol)\text{C}2\text{H}4\text{O} + \text{H}2\text{O} \rightarrow \text{C}2\text{H}6\text{O}2 \quad (\Delta H = -92 \, \text{kJ/mol})

Sulfuric acid (0.5–1.0 wt%) accelerates the reaction at 50–70°C, achieving ~95% conversion. Modern plants employ tubular reactors with precise temperature control to minimize diethylene glycol (DEG) byproduct formation (<5%).

High-Pressure Hydrolysis

A patented method enriches EO concentration to 8–20 wt% and hydrolyzes at 100–150°C under 4–10 kg/cm², boosting conversion to 99.9%. Carbon dioxide byproduct (0.1–0.3 wt%) is stripped via multi-stage evaporation, yielding 95% monoethylene glycol (MEG).

Table 2: Ethylene Glycol Production Metrics

ParameterConventional HydrolysisHigh-Pressure Hydrolysis
Temperature (°C)50–70100–150
Pressure (kg/cm²)1–54–10
CatalystH₂SO₄None
EO Conversion (%)9599.9
MEG Purity (%)90–9295

Propane-1,2-diol (Propylene Glycol) Preparation Methods

Propylene glycol, used in food and pharmaceuticals, is produced via petrochemical and microbial routes.

Propylene Oxide Hydrolysis

Direct hydration of propylene oxide (PO) at 150–200°C and 10–20 bar yields 80–85% propylene glycol, with dipropylene glycol as a byproduct:

C3H6O+H2OC3H8O2\text{C}3\text{H}6\text{O} + \text{H}2\text{O} \rightarrow \text{C}3\text{H}8\text{O}2

Neutral or weakly acidic conditions (pH 6–8) mitigate side reactions, while reactive distillation enhances selectivity.

Carbonate Route

A two-step process converts PO to propylene carbonate (PC) using CO₂ and phosphonium iodide catalysts (80–120°C, 10–30 bar):

C3H6O+CO2C4H6O3(exothermic)\text{C}3\text{H}6\text{O} + \text{CO}2 \rightarrow \text{C}4\text{H}6\text{O}3 \quad \text{(exothermic)}

PC is then hydrolyzed at 60–100°C to propylene glycol, leveraging heat integration for energy efficiency. This method reduces byproducts and achieves 90% yield.

Microbial Fermentation

E. coli and S. cerevisiae engineered with dihydroxyacetone phosphate (DHAP) pathways convert glycerol to (R)-1,2-propanediol. Yields reach 0.4–0.5 g/g substrate under anaerobic conditions. Challenges include redox imbalance and low titer (<50 g/L).

Table 3: Propylene Glycol Synthesis Comparison

MethodFeedstockCatalyst/StrainConditionsYield (%)
PO HydrolysisPropylene oxideH₂O150–200°C, 10–20 bar80–85
Carbonate RoutePO, CO₂Phosphonium iodide80–120°C, 10–30 bar90
Microbial FermentationGlycerolE. coli37°C, anaerobic40–50

Chemical Reactions Analysis

Types of Reactions

Poly(ethylene glycol-ran-propylene glycol) monobutyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethylene Glycol

Ethane-1,2-diol is primarily utilized in the manufacture of polyesters, particularly polyethylene terephthalate (PET), which is essential for producing clothing and packaging materials. Approximately 45% of the produced PET is used for plastic bottles . Additionally, it serves as an antifreeze agent due to its ability to lower the freezing point of water when mixed in various ratios .

Case Study: PET Production
A significant application of ethylene glycol is in the production of PET. The process involves polymerizing ethylene glycol with terephthalic acid to produce PET, which is then used in textiles and packaging. This process not only highlights the compound's role in material science but also emphasizes its economic impact in the plastics industry.

Pharmaceuticals and Personal Care

Propylene glycol is widely used in pharmaceuticals as a solvent for oral, injectable, and topical formulations due to its low toxicity and ability to enhance drug solubility. It also acts as a humectant in personal care products, helping retain moisture.

Case Study: Drug Formulation
In a study examining the use of propylene glycol in drug formulations, it was found that incorporating this diol improved the solubility and bioavailability of several active pharmaceutical ingredients (APIs), enhancing therapeutic efficacy while maintaining safety profiles.

Food Industry

Both ethylene glycol and propylene glycol find applications in food processing. Propylene glycol is recognized as a Generally Recognized As Safe (GRAS) substance by the FDA and is commonly used as a food additive for moisture retention and flavor enhancement .

Environmental Applications

Ethylene glycol is employed as an antifreeze and coolant in automotive applications. Its low freezing point allows it to function effectively in colder climates while minimizing corrosion within engine systems . Moreover, its biodegradable nature makes it a preferable choice over traditional antifreeze agents.

Environmental Impact Study
Research has demonstrated that using ethylene glycol-based antifreeze reduces environmental toxicity compared to conventional alternatives. Studies showed lower levels of harmful emissions when engines operated with ethylene glycol mixtures.

Research Applications

The amphiphilic properties of the compound allow it to form micelles in aqueous solutions, making it beneficial for various research applications including drug delivery systems and nanotechnology. These micelles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

Mechanism of Action

The mechanism of action of poly(ethylene glycol-ran-propylene glycol) monobutyl ether is primarily based on its ability to self-assemble into micelles in aqueous solutions. The hydrophobic propylene glycol segments form the core of the micelles, while the hydrophilic polyethylene glycol segments create a protective shell. This structure allows the compound to solubilize hydrophobic substances and stabilize emulsions .

Comparison with Similar Compounds

Ethane-1,2-diol (Ethylene Glycol)

Ethane-1,2-diol (C₂H₆O₂) is a vicinal diol primarily synthesized via the hydration of epoxyethane (ethylene oxide). Industrial production methods include acid-catalyzed processes under high pressure (320–340 K) or a two-stage Mitsubishi/Shell process involving carbon dioxide to achieve >99.5% selectivity . Major applications include antifreeze formulations, polyester fiber production, and as a precursor in chemical synthesis .

Propane-1,2-diol (Propylene Glycol)

Propane-1,2-diol (C₃H₈O₂) is a food additive (E 477) approved by the EFSA, with an acceptable daily intake (ADI) of 25 mg/kg body weight/day. It is metabolized to lactic acid and pyruvic acid, with rapid clearance (blood half-life ~2 hours) . Applications span food emulsifiers, pharmaceuticals, and cosmetic products .

Butan-1-ol (n-Butanol)

This compound is excluded from further analysis due to insufficient information.

Comparative Analysis of Ethane-1,2-diol and Propane-1,2-diol

Chemical Reactivity and Catalytic Oxidation

Both diols undergo selective oxidation to α-hydroxy carboxylates using gold-based catalysts under mild conditions (343–363 K, 300 kPa O₂), achieving 90–100% selectivity at 80–94% conversion . Ethane-1,2-diol exhibits faster oxidation kinetics due to its shorter carbon chain, while propane-1,2-diol’s longer chain may influence steric interactions during catalysis .

Key Reaction:

  • Ethane-1,2-diol → Glycolic acid
  • Propane-1,2-diol → Lactic acid

Dehydrative Cyclization

Both diols form cyclic ethers (e.g., 1,4-dioxanes) via acid-catalyzed dehydrative cyclization. Ethane-1,2-diol produces 1,4-dioxane in high yields without by-products, while propane-1,2-diol forms analogous structures .

Hydrophobic Interactions in Aqueous Solutions

Ethane-1,2-diol and propane-1,2-diol exhibit "side-on" orientations in water due to hydroxyl group interactions. Propane-1,2-diol’s extended alkyl chain enhances hydrophobic effects compared to ethane-1,2-diol, influencing solubility and molecular aggregation .

Data Tables

Table 1: Key Properties and Reactivity

Property Ethane-1,2-diol Propane-1,2-diol
Molecular Formula C₂H₆O₂ C₃H₈O₂
Oxidation Selectivity 90–100% 90–100%
Metabolic Pathway Not reported Oxidized to lactic acid
Cyclic Ether Formation 1,4-dioxane Analogous cyclic ethers

Table 2: Production Methods

Compound Production Method Selectivity/Yield
Ethane-1,2-diol Two-stage CO₂ process (Mitsubishi/Shell) >99.5%
Propane-1,2-diol Hydrolysis of epoxypropane or microbial fermentation (not detailed in evidence) Dependent on process

Biological Activity

The compound consisting of butan-1-ol, ethane-1,2-diol, and propane-1,2-diol is a mixture of alcohols and diols that exhibits various biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with these compounds.

Overview of the Compounds

Butan-1-ol (also known as butyl alcohol) is a four-carbon straight-chain alcohol with applications in solvents and chemical synthesis. Ethane-1,2-diol (commonly known as ethylene glycol) is a colorless, odorless liquid used primarily in antifreeze and as a precursor to polymers. Propane-1,2-diol (or propylene glycol) is a viscous liquid utilized in food, pharmaceuticals, and cosmetics due to its low toxicity.

1. Antimicrobial Properties

Research indicates that these compounds possess antimicrobial properties. For instance, studies have shown that butan-1-ol can inhibit the growth of various bacterial strains. Ethylene glycol has been noted for its effectiveness against bacteria and fungi, while propylene glycol is recognized for its preservative qualities in food and pharmaceuticals.

2. Enzyme Interaction

The interaction of these compounds with enzymes has been extensively studied. For example:

  • Ethylene glycol has been shown to affect catalase activity in various solvents, demonstrating a reduction in enzyme efficiency compared to water .
  • Propylene glycol's influence on enzyme kinetics has been documented, indicating that it can alter the reaction rates of certain biochemical pathways .

3. Toxicological Studies

The toxicity profile of these compounds varies:

  • Butan-1-ol can be toxic at high concentrations but is generally regarded as safe in controlled amounts.
  • Ethylene glycol is highly toxic if ingested, leading to metabolic acidosis and renal failure.
  • Propylene glycol is considered safe for consumption in food products but can cause adverse effects at elevated doses.

The biological activity of butan-1-ol, ethane-1,2-diol, and propane-1,2-diol can be attributed to several mechanisms:

Solubility and Interaction with Membranes:
These compounds can disrupt cellular membranes due to their amphiphilic nature, which allows them to integrate into lipid bilayers. This property is particularly relevant for their antimicrobial activity.

Hydrogen Bonding:
The hydroxyl groups present in these compounds enable strong hydrogen bonding interactions with water molecules and other polar substances. This characteristic enhances their solubility and reactivity in biological systems.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of butan-1-ol against E. coli and Staphylococcus aureus. Results indicated that concentrations above 5% significantly inhibited bacterial growth .

Case Study 2: Enzyme Activity Modulation

Research involving ethylene glycol demonstrated its effect on catalase activity when mixed with various organic solvents. The findings suggested that while catalase activity decreased in the presence of ethylene glycol, the presence of other alcohols could mitigate this effect .

Case Study 3: Toxicity Assessment

A comprehensive toxicological assessment highlighted the dangers associated with ethylene glycol ingestion in animal models, leading to acute kidney injury and metabolic disturbances. In contrast, propylene glycol showed lower toxicity levels even at higher doses .

Data Tables

CompoundBiological ActivityToxicity LevelApplications
Butan-1-olAntimicrobialModerateSolvent, chemical synthesis
Ethane-1,2-diolAntimicrobial, enzyme inhibitionHigh (toxic)Antifreeze, polymer precursor
Propane-1,2-diolPreservative, low toxicityLowFood additive, pharmaceutical use

Q & A

Q. What are the key physicochemical properties of ethane-1,2-diol relevant to its use as a solvent in organic synthesis?

Ethane-1,2-diol (ethylene glycol) exhibits a high boiling point (196–198°C), density (1.113 g/cm³), and refractive index (1.43–1.433), making it suitable for high-temperature reactions and as a polar solvent. Its low melting point (-13°C) and hygroscopic nature also facilitate use in cryoprotectant formulations. These properties are critical for solvent selection in reactions requiring prolonged heating or stabilization of intermediates .

Q. How is propane-1,2-diol synthesized on a laboratory scale, and what stereochemical considerations are involved?

Propane-1,2-diol (propylene glycol) is synthesized via stereoselective biotransformation of hydroxy ketones using microbial enzymes, which selectively reduce ketones to (R)- or (S)-diols. For example, asymmetric reduction of 1-phenylpropane-1,2-dione yields enantiomerically pure 1-phenylpropane-1,2-diol. Chiral catalysts or enzymes (e.g., alcohol dehydrogenases) ensure high enantiomeric excess (ee), crucial for pharmaceutical applications .

Q. What analytical methods are used to determine the purity and structural integrity of propane-1,2-diol in research settings?

Gas chromatography (GC) with flame ionization detection is standard for purity assays. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies hydroxyl proton resonances (δ 1.2–1.4 ppm for CH₃ and δ 3.5–4.0 ppm for OH/CH₂ groups). Mass spectrometry (MS) with electrospray ionization (ESI) verifies molecular weight (76.09 g/mol) and detects impurities .

Advanced Research Questions

Q. How do micellar catalysis systems influence the oxidation kinetics of ethane-1,2-diol, and what mechanistic models explain this behavior?

In micellar environments (e.g., 1,10-phenanthroline), chromium(VI)-mediated oxidation of ethane-1,2-diol follows a two-step mechanism:

  • Step 1 : Formation of a Cr(VI)-diol complex, accelerating electron transfer.
  • Step 2 : Micelles stabilize transition states, reducing activation energy. Rate laws derived from variable [H⁺], [phen], and [diol] experiments show pseudo-first-order kinetics. Data are modeled using the Eyring equation to calculate activation parameters (ΔH‡, ΔS‡) .

Q. What computational methods are employed to study the rearrangement mechanisms of ethane-1,2-diol radical cations?

Ab initio multi-reference configuration interaction (MRCI) and valence bond (VB) methods map potential energy surfaces (PES) for radical cation rearrangements. Key steps include:

  • Dipole-catalyzed proton shifts : Formaldehyde mediates 1,2-hydrogen transfers.
  • Charge transfer : Methanol-to-formaldehyde electron donation, confirmed by isotopic labeling (e.g., DOCH₂CH₂OD → CH₂DOHD⁺). These simulations align with experimental mass spectrometry data, resolving label distribution anomalies .

Q. How can isothermal titration calorimetry (ITC) and NMR spectroscopy elucidate hydrophobic interactions in aqueous solutions of alkan-1,2-diols?

ITC measures enthalpic interaction coefficients (h₂) for diol pairs (e.g., propane-1,2-diol + hexane-1,2-diol), revealing "side-on" hydration-driven orientations. NMR relaxation time studies (T₁, T₂) quantify rotational correlation times, showing increased hydrophobic clustering with alkyl chain length. These methods differentiate entropy-driven (short-chain diols) vs. enthalpy-driven (long-chain diols) interactions .

Q. What thermodynamic models best correlate vapor-liquid equilibrium (VLE) data for propane-1,2-diol/ethane-1,2-diol mixtures?

The UNIQUAC and NRTL models accurately predict VLE behavior at 10–40 kPa, accounting for hydrogen bonding and non-ideal mixing. Activity coefficients (γ₁, γ₂) are derived from experimental boiling point curves. Consistency tests (Herington area, Van Ness) validate data, with average deviations <2% between experimental and modeled values .

Q. How does the stereochemistry of propane-1,2-diol derivatives impact their biological activity in anticancer studies?

Enantiomeric diols (e.g., (R)-1-(4-methoxyphenyl)propane-1,2-diol) exhibit differential binding to human topoisomerase IIα, analyzed via molecular docking (AutoDock Vina) and isothermal titration calorimetry (ITC). (R)-isomers show higher binding affinity (Kd = 0.8 µM vs. 2.1 µM for (S)-isomers), correlating with enhanced cytotoxicity in cancer cell lines (IC₅₀ < 10 µM) .

Methodological Notes

  • Toxicity Assessments : Chronic exposure studies in rats (up to 2,500 mg/kg/day) guide safe handling protocols. Hematological parameters (e.g., red blood cell counts) are monitored to detect subclinical effects .
  • Synthetic Optimization : Transesterification of dimethyl esters with ethane-1,2-diol (molar ratio 1:1.2) using Mn(II) catalysts achieves >90% polyester yields .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Butan-1-ol;ethane-1,2-diol;propane-1,2-diol
Reactant of Route 2
Butan-1-ol;ethane-1,2-diol;propane-1,2-diol

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